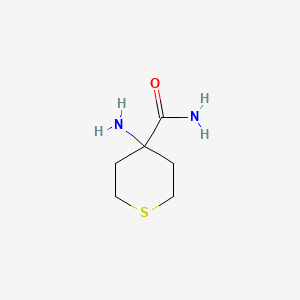

4-aminotetrahydro-2H-thiopyran-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

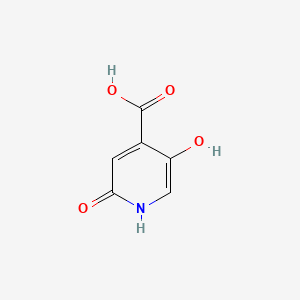

“4-aminotetrahydro-2H-thiopyran-4-carboxamide” is a chemical compound . It is also known as Tetrahydro-2H-pyran-4-amine .

Molecular Structure Analysis

The molecular formula of “4-aminotetrahydro-2H-thiopyran-4-carboxamide” is C6H12N2O2 . The InChI code is 1S/C6H12N2O2/c7-5(9)6(8)1-3-10-4-2-6/h1-4,8H2,(H2,7,9) .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-aminotetrahydro-2H-thiopyran-4-carboxamide” include a molecular weight of 144.17 , and a refractive index of n20/D 1.463 .Applications De Recherche Scientifique

AMPK Activation and Its Implications

Research on 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr), an AMPK activator, highlights its extensive use in studying AMPK's role in metabolism and cancer pathogenesis. The review emphasizes that while AICAr has contributed significantly to understanding AMPK biology, it also has important AMPK-independent effects, cautioning against attributing all AICAr-mediated effects to AMPK activation alone (Visnjic et al., 2021).

Spin Labeling in Peptide Studies

The spin label amino acid TOAC has been applied in peptide studies to analyze backbone dynamics and secondary structure, utilizing techniques like EPR spectroscopy. This research underscores the utility of TOAC in investigating peptides' interactions with membranes and proteins, highlighting the compound's contributions to understanding peptide behavior at the molecular level (Schreier et al., 2012).

Antitumor Activity of Imidazole Derivatives

A review of imidazole derivatives, including 4(5)-aminoimidazol-5(4)-carboxamide and others, explores their antitumor activity. This research indicates these compounds' potential in developing new antitumor drugs and studying compounds with varying biological properties (Iradyan et al., 2009).

Acrylamide Research and Food Safety

Investigations into acrylamide, a compound formed in food during heat treatment, highlight its significance in understanding food safety and potential health risks. This comprehensive review covers the analytical, mechanistic, and toxicological aspects of acrylamide, offering insights into reducing its levels in food products for safety concerns (Taeymans et al., 2004).

Kynurenine and Quinoline-3-Carboxamide-Derived Drugs

Research on kynurenine pathway metabolites and quinoline-3-carboxamide-derived drugs demonstrates their potential in treating neurodegenerative diseases and cancer. This area of study reveals the therapeutic possibilities of manipulating this pathway and related compounds in addressing a variety of diseases (Boros & Vécsei, 2020).

Propriétés

IUPAC Name |

4-aminothiane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2OS/c7-5(9)6(8)1-3-10-4-2-6/h1-4,8H2,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOPGIXOTHYODU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

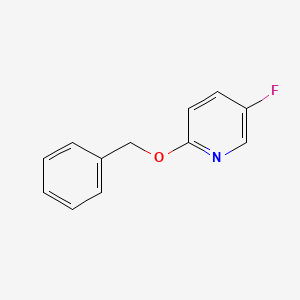

![7'-Fluoro-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B594435.png)